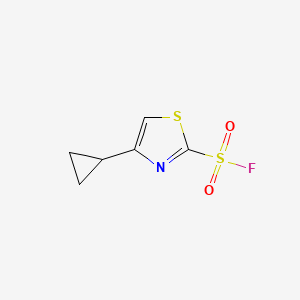
4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong nucleophiles, oxidizing agents, and reducing agents.
科学的研究の応用
4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets involved are subjects of ongoing research .
類似化合物との比較
4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride can be compared with other similar compounds, such as:
- 4-Cyclopropyl-1,3-thiazole-2-sulfonamide
- 4-Cyclopropyl-1,3-thiazole-2-sulfonic acid
- 4-Cyclopropyl-1,3-thiazole-2-sulfonyl chloride
These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .
生物活性
4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. Characterized by a thiazole ring and a sulfonyl fluoride group, this compound has shown promise as an enzyme inhibitor and in various therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and potential applications.
Structural Characteristics
The compound's structure can be described as follows:
- Chemical Formula : C6H6FNO2S2
- Molecular Weight : 207.25 g/mol
- Functional Groups : Thiazole ring, sulfonyl fluoride
The thiazole ring contributes to the compound's reactivity, while the sulfonyl fluoride enhances its electrophilic nature, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. The sulfonyl fluoride group enables the compound to form covalent bonds with nucleophilic residues in enzymes, thereby modulating their activity. This characteristic is particularly beneficial in designing inhibitors for therapeutic applications.
Therapeutic Applications
The derivatives of this compound have shown potential in various therapeutic areas, including:
- Anticancer Agents : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. This suggests that this compound could also exhibit similar properties .
- Neuroprotective Effects : In studies involving PC12 cells, which are often used to model neurotoxicity and neuroprotection, compounds related to this thiazole derivative have shown protective effects against corticosterone-induced lesions .
The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets by binding to their active sites and inhibiting their function. This interaction may involve:
- Covalent bonding with enzyme residues.
- Modulation of biochemical pathways critical for cell survival and proliferation.
Synthesis
The synthesis of this compound can be achieved through several methods. Common reagents include thionyl chloride for chlorination or lithium aluminum hydride for reduction. The versatility in its synthesis allows for the development of various derivatives that may enhance its biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Cyclopropyl-1,3-thiazole-4-sulfonamide | Contains a sulfonamide group | Less reactive than the corresponding sulfonyl fluoride |
| 2-Cyclopropyl-1,3-thiazole-4-sulfonic acid | Contains a sulfonic acid group | More stable; lacks electrophilic reactivity |
| 2-Cyclopropyl-1,3-thiazole-4-sulfonyl chloride | Contains a sulfonyl chloride group | Highly reactive; used for further derivatization |
This table illustrates how this compound compares to other thiazole derivatives in terms of reactivity and potential applications.
特性
IUPAC Name |
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIHQNVRAKDZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














